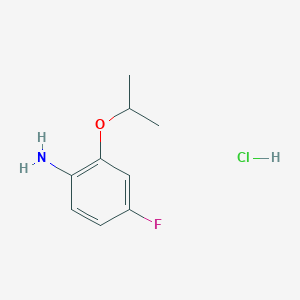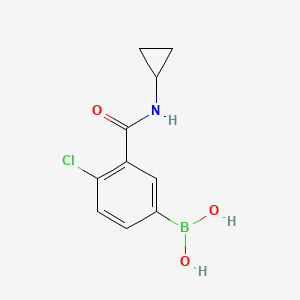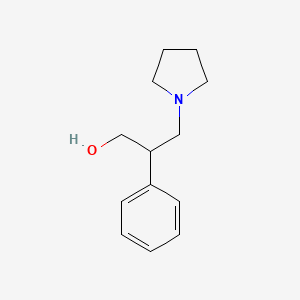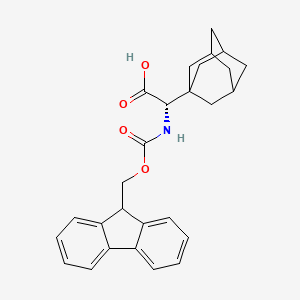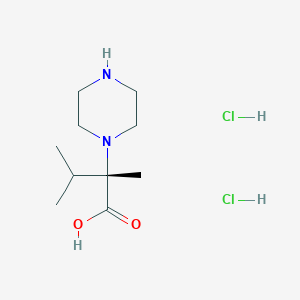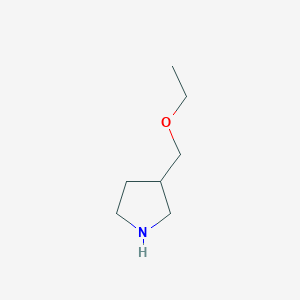
1-(4-chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one
Vue d'ensemble
Description
1-(4-Chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one, also known as CFPI, is an organofluorine compound used in a variety of scientific research applications. CFPI is a white solid with a melting point of 181 °C and a boiling point of 248 °C. It is a versatile reagent with a wide range of applications in organic synthesis, analytical chemistry, and biochemical research. CFPI is also used in a variety of biological studies as it has a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Anticonvulsant Evaluation
Research has shown that certain derivatives of 1H-imidazole, specifically novel (thio)semicarbazone derivatives of arylalkylimidazole, have been synthesized and tested for their anticonvulsant activity against seizure models like maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ). These studies highlight the potential of these compounds in the development of new anticonvulsant drugs (Çalış et al., 2011).
Structural Analysis
Single-crystal X-ray diffraction has been utilized to determine the molecular geometries of specific imidazole derivatives, offering insights into their crystal and molecular structures. This analytical approach aids in understanding the interactions and stability of such compounds within crystal lattices (Şahin et al., 2014).
Corrosion Inhibition
Imidazole-based molecules have been investigated for their potential as corrosion inhibitors for carbon steel in acidic media. Studies encompassing experimental and molecular modelling approaches reveal that derivatives like ETHAN and BENZ exhibit significant corrosion inhibition efficiency, providing a foundation for their application in corrosion protection technologies (Costa et al., 2021).
Antimicrobial Activity
Novel Schiff bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone have been synthesized and subjected to antibacterial activity screening against various bacterial strains. The structure-activity relationship derived from these studies could guide the development of new antimicrobial agents (Patel et al., 2011).
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-7-1-2-8(9(13)5-7)10(16)6-11-14-3-4-15-11/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITCAVWUWNDCGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CC2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






